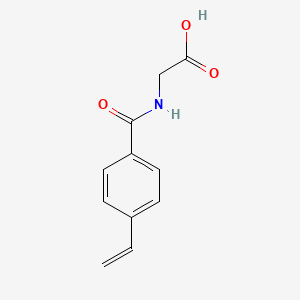![molecular formula C14H10F3NO3 B14415408 Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate CAS No. 80019-60-9](/img/structure/B14415408.png)
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like CF₃SO₂Na under metal-free conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by trifluoromethylation and esterification, using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ester derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate pathways related to inflammation, apoptosis, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl indole-3-carboxylate: Another indole derivative with similar structural features.
Trifluoromethylated indoles: Compounds like 2-trifluoromethylindole.
Uniqueness
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate is unique due to its specific trifluoromethyl and ester groups, which confer enhanced stability and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
80019-60-9 |
|---|---|
Fórmula molecular |
C14H10F3NO3 |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
ethyl 6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-2-20-13(19)11-6-10-12(21-11)8-4-3-7(14(15,16)17)5-9(8)18-10/h3-6,18H,2H2,1H3 |
Clave InChI |
RJMGQZNEXRQOBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)


![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)




![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)

